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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to achieving long-term silencing of the

Centromere Protein B (CENPB) gene using short hairpin RNA (shRNA) technology. This

document includes detailed experimental protocols, quantitative data on the effects of CENPB

knockdown, and visualizations of the associated signaling pathways.

Introduction
Centromere Protein B (CENPB) is a DNA-binding protein crucial for the assembly and function

of centromeres, the specialized chromosomal regions essential for proper chromosome

segregation during cell division.[1] Dysregulation of CENPB has been implicated in various

cancers, including hepatocellular carcinoma (HCC), where its overexpression is associated

with poor prognosis.[2][3] Knockdown of CENPB has been shown to inhibit cancer cell

proliferation and invasion, making it a potential therapeutic target.[2] Long-term gene silencing

using shRNA delivered via lentiviral vectors offers a robust method to study the sustained

effects of CENPB depletion and to evaluate its therapeutic potential.[4]
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Data Presentation
Table 1: Efficiency of shRNA-mediated CENPB
Knockdown in Hepatocellular Carcinoma (HCC) Cell
Lines

Cell Line
shRNA
Construct

Transfecti
on
Method

Time
Point

% mRNA
Knockdo
wn

% Protein
Knockdo
wn

Referenc
e

Hep3B
shCENPB#

3

Lentiviral

Transducti

on

72 hours ~60%
Significant

Reduction
[2]

MHCC97
shCENPB#

3

Lentiviral

Transducti

on

72 hours ~75%
Significant

Reduction
[2]

Table 2: Phenotypic Effects of Long-term CENPB
Knockdown in HCC Cell Lines

Cell Line Assay
Effect of
CENPB
Knockdown

Quantitative
Change

Reference

Hep3B

CCK-8

Proliferation

Assay

Inhibition of cell

viability

Significant

decrease vs.

control

[2]

MHCC97

CCK-8

Proliferation

Assay

Inhibition of cell

viability

Significant

decrease vs.

control

[2]

Hep3B
Transwell

Invasion Assay

Inhibition of cell

invasion

Significant

decrease vs.

control

[2]

MHCC97
Transwell

Invasion Assay

Inhibition of cell

invasion

Significant

decrease vs.

control

[2]
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Signaling Pathways Affected by CENPB Silencing
Long-term silencing of CENPB can impact several critical cellular signaling pathways involved

in cell cycle regulation, proliferation, and apoptosis.

CENPB and the FOXM1 Signaling Pathway
The Forkhead box protein M1 (FOXM1) is a key transcription factor that regulates the

expression of genes essential for mitotic progression, including CENPA and CENPB.[5][6]

CENPB and FOXM1 are often co-expressed in cancers like lung adenocarcinoma and are

associated with a poor prognosis.[3] Silencing of CENPB can disrupt this regulatory network,

leading to mitotic defects.
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Caption: CENPB and the FOXM1 signaling pathway in cell cycle progression.

CENPB and the p53 Signaling Pathway
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While direct regulation is still under investigation, evidence suggests a link between centromere

proteins and the p53 tumor suppressor pathway. Depletion of centromere proteins can lead to

DNA damage and activation of p53-mediated cell cycle arrest or apoptosis.
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Caption: Putative role of CENPB silencing in activating the p53 pathway.

Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production and
Transduction for Stable CENPB Silencing
This protocol outlines the steps for creating stable cell lines with long-term CENPB knockdown

using lentiviral-mediated shRNA delivery.

1. shRNA Design and Vector Construction:

Design at least three shRNA sequences targeting the CENPB mRNA. Utilize design tools

that predict high knockdown efficiency.

Synthesize and clone the shRNA oligonucleotides into a lentiviral expression vector (e.g.,

pLKO.1-puro).

Include a non-targeting (scrambled) shRNA control vector.

2. Lentivirus Production:

Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging

plasmids (e.g., psPAX2 and pMD2.G).

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

Filter the supernatant through a 0.45 µm filter and concentrate the viral particles.

Determine the viral titer.

3. Cell Transduction:

Plate the target cells (e.g., Hep3B, MHCC97) at a density that will result in 50-70%

confluency on the day of transduction.

Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI) in the

presence of Polybrene (8 µg/ml).
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Incubate for 24 hours.

4. Selection of Stable Cell Lines:

Replace the virus-containing medium with fresh medium.

After 48 hours, begin selection with puromycin at a pre-determined optimal concentration for

your cell line.

Replace the puromycin-containing medium every 3-4 days until resistant colonies are

formed.

Isolate and expand individual colonies to establish stable, clonal cell lines.

5. Validation of CENPB Knockdown:

Assess CENPB mRNA levels using quantitative real-time PCR (qRT-PCR).

Confirm the reduction of CENPB protein levels by Western blotting.
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Caption: Workflow for generating stable CENPB knockdown cell lines.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for
CENPB mRNA Quantification
1. RNA Extraction:

Isolate total RNA from both control and CENPB knockdown stable cell lines using a suitable

RNA extraction kit.
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Assess RNA quality and quantity.

2. cDNA Synthesis:

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with

oligo(dT) primers.

3. qRT-PCR Reaction:

Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix.

Use primers specific for CENPB and a housekeeping gene (e.g., GAPDH, ACTB) for

normalization.

Perform the reaction on a real-time PCR system.

4. Data Analysis:

Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to

the housekeeping gene and comparing to the non-targeting control.

Protocol 3: Western Blotting for CENPB Protein
Quantification
1. Protein Extraction:

Lyse cells in RIPA buffer supplemented with protease inhibitors.

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with a primary antibody against CENPB overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein

loading.

4. Densitometry Analysis:

Quantify the band intensities using image analysis software and normalize the CENPB signal

to the loading control.

Conclusion
Long-term silencing of the CENPB gene using shRNA delivered by lentiviral vectors is a

powerful tool for investigating its role in cellular processes and its potential as a therapeutic

target in cancer. The protocols provided herein offer a comprehensive framework for

establishing stable CENPB knockdown cell lines and validating the silencing efficiency and its

phenotypic consequences. The accompanying data and pathway diagrams provide a valuable

resource for researchers in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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